

# Application Notes: Measuring Intracellular Chloride in Brain Slices Using MQAE

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Compound of Interest		
Compound Name:	MQAE	
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#### Introduction

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a fluorescent indicator widely used for measuring intracellular chloride concentration ([Cl<sup>-</sup>]i).[1][2] Its fluorescence is dynamically quenched by chloride ions through a process of collisional quenching.[3] This means that as the intracellular chloride concentration increases, MQAE fluorescence intensity decreases. This property makes MQAE a valuable tool for studying chloride homeostasis, which is crucial for neuronal functions such as synaptic inhibition mediated by GABA-A receptors.[4][5] MQAE is membrane-permeable, allowing for straightforward loading into cells within acute brain slices.[6][7] It can be used with various imaging modalities, including epifluorescence, confocal microscopy, and two-photon microscopy.[8][9] Two-photon excitation, in particular, offers advantages by reducing phototoxicity and photobleaching, enabling prolonged and stable recordings from neuronal somata and dendrites.[4][6]

This document provides detailed protocols for preparing acute brain slices, loading them with **MQAE**, performing fluorescence imaging, and calibrating the signal to determine absolute intracellular chloride concentrations.

## **Quantitative Data Summary**

The following tables summarize the key properties of **MQAE** and the compositions of the necessary solutions for the experiments.

Table 1: Properties of **MQAE** Chloride Indicator



Property	Value	Reference
Full Chemical Name	N-(Ethoxycarbonylmethyl)-6- methoxyquinolinium bromide	[10]
Molecular Weight	326.2 g/mol	[2]
Excitation Wavelength	~350 nm	[10]
Emission Wavelength	~460 nm	[10]
Cell Permeability	Membrane Permeant	[10]
Stern-Volmer Constant (Ksv)	Highly variable; ~200 $M^{-1}$ (in vitro), 2-40 $M^{-1}$ (in situ)	[4][10]
Solvent for Stock	Dimethyl sulfoxide (DMSO)	[1]

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF) and Other Solutions



Solution Type	Component	Concentration (mM)
NMDG-HEPES Slicing aCSF[11]	NMDG	92
KCI	2.5	
NaH <sub>2</sub> PO <sub>4</sub>	1.25	_
NaHCO₃	30	_
HEPES	20	_
Glucose	25	_
Thiourea	2	_
Na-ascorbate	5	
Na-pyruvate	3	_
CaCl <sub>2</sub> ·2H <sub>2</sub> O	0.5	
MgSO <sub>4</sub> ·7H <sub>2</sub> O	10	
Standard Recording aCSF[12]	NaCl	125
KCI	2.5	
NaHCO₃	26	_
NaH <sub>2</sub> PO <sub>4</sub>	1.25	
Glucose	25	
CaCl <sub>2</sub>	2	-
MgCl <sub>2</sub>	1	-
Chloride Calibration Buffers[13]	0 mM Cl <sup>-</sup> Buffer	_
NaNO₃	10	-
KNОз	105	<del>-</del> -
Ca(NO <sub>3</sub> ) <sub>2</sub>	1.0	<del>-</del>



Mg(NO₃)₂	1.0
CsNO₃	8.5
Glucose	5.0
HEPES	10
100 mM Cl <sup>-</sup> Buffer	
NaNO₃	10
KCI	100
KNO <sub>3</sub>	5.0
Ca(NO <sub>3</sub> ) <sub>2</sub>	1.0
Mg(NO <sub>3</sub> ) <sub>2</sub>	1.0
CsNO <sub>3</sub>	8.5
Glucose	5.0
HEPES	10

Note: All aCSF solutions must be continuously bubbled with carbogen (95% O<sub>2</sub>/5% CO<sub>2</sub>) to ensure proper oxygenation and maintain a pH of 7.3-7.4.[11]

## **Experimental Protocols**Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the NMDG protective recovery method, which enhances neuronal viability.[11]

#### Materials:

- NMDG-HEPES Slicing aCSF, chilled to 2-4°C
- Standard Recording aCSF
- Vibrating microtome (vibratome)



- Dissection tools
- Recovery chamber

#### Procedure:

- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
- Rapidly decapitate the animal and extract the brain, immediately submerging it in the icecold NMDG-HEPES aCSF.
- Mount the brain onto the vibratome specimen holder. The slicing chamber should be filled with the same ice-cold NMDG-HEPES aCSF.
- Cut slices to the desired thickness (typically 250-350 μm).[11]
- Using a wide-bore pipette, carefully transfer the slices to a recovery chamber containing NMDG-HEPES aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
- Allow slices to recover in this solution for 10-15 minutes.
- After the initial recovery, transfer the slices to a holding chamber containing Standard Recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before proceeding with experiments.

## **Protocol 2: MQAE Loading in Brain Slices**

This protocol describes the bath application method for loading cells with MQAE.

#### Materials:

- MQAE powder
- DMSO
- Recovered brain slices in Standard Recording aCSF



#### Procedure:

- Prepare a stock solution of MQAE in DMSO. For example, a 100 mM stock can be prepared for dilution.
- In a small incubation chamber containing oxygenated Standard Recording aCSF, add MQAE stock solution to achieve a final concentration of 0.5-5 mM. A concentration of 3.5 mM has been shown to be effective.[14]
- Fully submerge the recovered brain slices in the MQAE-containing aCSF.
- Incubate the slices for 30-40 minutes at room temperature.[14] Ensure the solution remains
  oxygenated throughout the incubation period.
- After incubation, transfer the MQAE-loaded slices back to a holding chamber with fresh, oxygenated Standard Recording aCSF to allow for de-esterification of the dye within the cells. The slices are now ready for imaging.

### **Protocol 3: Fluorescence Imaging**

Imaging can be performed using a standard epifluorescence, confocal, or two-photon microscope. Two-photon microscopy is recommended for its reduced phototoxicity.[4][6]

#### Procedure:

- Transfer a single MQAE-loaded brain slice to the imaging chamber on the microscope stage.
- Continuously perfuse the slice with heated (30-32°C) and carbogenated Standard Recording aCSF.
- Locate the brain region of interest and identify healthy-looking cells.
- Set the imaging parameters:
  - For two-photon microscopy: Use an excitation wavelength of ~740-760 nm.
  - For conventional microscopy: Use an excitation wavelength of ~350-360 nm and collect emitted light around 460 nm.[10][13]



- Acquire baseline fluorescence images. For dynamic experiments (e.g., measuring chloride changes in response to GABA receptor activation), acquire images in a time-lapse series.
- Maintain stable laser power and detector settings throughout the experiment to ensure fluorescence changes are due to [Cl<sup>-</sup>]i and not system drift.

## Protocol 4: In Situ Calibration of MQAE Fluorescence

To convert fluorescence intensity values into absolute chloride concentrations, an in situ calibration is required. This is achieved by using ionophores to equilibrate intracellular and extracellular chloride concentrations.[15] The relationship between fluorescence (F) and [Cl $^-$ ] is described by the Stern-Volmer equation: Fo/F = 1 + Ksv[Cl $^-$ ]i, where Fo is the fluorescence in the absence of chloride and Ksv is the Stern-Volmer constant.[13]

#### Materials:

- Chloride calibration buffers with varying [Cl<sup>-</sup>] (e.g., 0 mM, 20 mM, 50 mM, 100 mM).
- Ionophore cocktail (e.g., 5 μM nigericin, 5 μM valinomycin, and 10 μM tributyltin).[4][13]

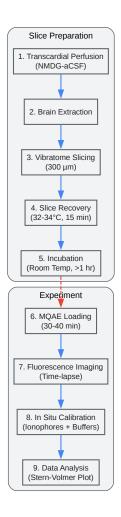
#### Procedure:

- At the end of an experiment, perfuse the slice with the ionophore cocktail dissolved in the first calibration buffer (e.g., 0 mM Cl<sup>-</sup>).
- Allow 10-15 minutes for the intracellular and extracellular chloride concentrations to equilibrate.
- Record the steady-state fluorescence intensity (this value represents F<sub>0</sub>).
- Sequentially perfuse the slice with the remaining calibration buffers (e.g., 20, 50, 100 mM Cl<sup>-</sup>), each containing the ionophore cocktail, recording the stable fluorescence at each concentration.
- Plot F<sub>0</sub>/F against the known [Cl<sup>-</sup>] of the calibration buffers.
- Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant (Ksv).[16]



• Using the calculated Ksv and the measured F<sub>0</sub>, you can now convert the experimental fluorescence values (F) into absolute [Cl<sup>-</sup>]i for your entire experiment.

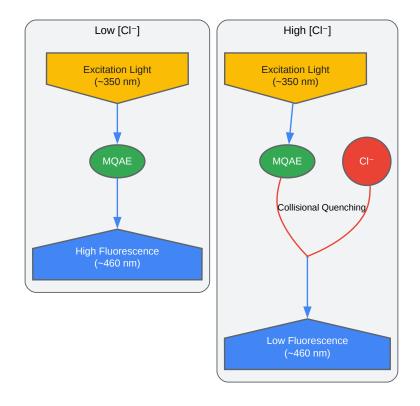
## **Visualizations**



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Caption: Experimental workflow for MQAE-based chloride measurements in acute brain slices.





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Caption: Principle of **MQAE** fluorescence quenching by chloride ions.

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